molecular formula C12H14FN B2449211 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine CAS No. 2287298-82-0

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2449211
CAS No.: 2287298-82-0
M. Wt: 191.249
InChI Key: LTXCXGXXCDWYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is a chemical compound with a unique bicyclic structure. This compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and rigid framework. The presence of a fluorophenyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scale-up synthesis techniques, ensuring the reactions are carried out under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine stands out due to its specific fluorophenyl substitution, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-4-2-1-3-9(10)5-11-6-12(14,7-11)8-11/h1-4H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXCXGXXCDWYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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